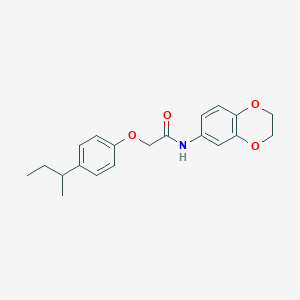![molecular formula C20H25N3O3 B251560 3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 'DMBMPPB' and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMBMPPB is not fully understood. However, studies have shown that DMBMPPB binds to certain proteins and enzymes, which leads to the inhibition of their activity. For example, DMBMPPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMBMPPB has been shown to have various biochemical and physiological effects. Studies have shown that DMBMPPB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMBMPPB has been shown to reduce the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBMPPB has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also limitations to using DMBMPPB in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of DMBMPPB. One area of interest is the development of DMBMPPB as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of DMBMPPB and its effects on different cell types. Finally, the development of new synthetic methods for DMBMPPB may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, DMBMPPB is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been studied for its various biochemical and physiological effects, and has shown promise as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of DMBMPPB and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of DMBMPPB involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure DMBMPPB.
Aplicaciones Científicas De Investigación
DMBMPPB has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that DMBMPPB has anti-cancer properties by inhibiting the growth of cancer cells. Additionally, DMBMPPB has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
Fórmula molecular |
C20H25N3O3 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O3/c1-22-10-12-23(13-11-22)17-7-5-16(6-8-17)21-20(24)15-4-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Clave InChI |
APEUHPWMTXWDRJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)



![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)


